N'-(1-(4-Chlorophenyl)ethylidene)3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide
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Overview
Description
N’-(1-(4-Chlorophenyl)ethylidene)3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide is a complex organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1-(4-Chlorophenyl)ethylidene)3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 4-chloroacetophenone with 3-ethoxybenzaldehyde in the presence of a suitable catalyst to form the intermediate chalcone. This intermediate is then reacted with hydrazine hydrate and ethyl acetoacetate under reflux conditions to yield the desired pyrazole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N’-(1-(4-Chlorophenyl)ethylidene)3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound exhibits promising biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Agriculture: It can be used as a precursor for the synthesis of agrochemicals with herbicidal or pesticidal activities.
Materials Science: The compound can be utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N’-(1-(4-Chlorophenyl)ethylidene)3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory activity may be attributed to the inhibition of cyclooxygenase enzymes, while its anticancer effects could be due to the induction of apoptosis in cancer cells through the activation of caspases.
Comparison with Similar Compounds
Similar Compounds
- N’-(1-(4-Chlorophenyl)ethylidene)isonicotinohydrazide
- N’-(1-(2-Chlorophenyl)ethylidene)isonicotinohydrazide
- N’-(1-(3,4-Dichlorophenyl)ethylidene)isonicotinohydrazide
Uniqueness
N’-(1-(4-Chlorophenyl)ethylidene)3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide stands out due to its unique combination of a pyrazole ring with a 4-chlorophenyl and 3-ethoxyphenyl substituent, which imparts distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C20H19ClN4O2 |
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Molecular Weight |
382.8 g/mol |
IUPAC Name |
N-[(E)-1-(4-chlorophenyl)ethylideneamino]-3-(3-ethoxyphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C20H19ClN4O2/c1-3-27-17-6-4-5-15(11-17)18-12-19(24-23-18)20(26)25-22-13(2)14-7-9-16(21)10-8-14/h4-12H,3H2,1-2H3,(H,23,24)(H,25,26)/b22-13+ |
InChI Key |
XJZPEFWRMMCLTB-LPYMAVHISA-N |
Isomeric SMILES |
CCOC1=CC=CC(=C1)C2=NNC(=C2)C(=O)N/N=C(\C)/C3=CC=C(C=C3)Cl |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NNC(=C2)C(=O)NN=C(C)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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